tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a tert-butyl ester group, an ethynyl group, and a bicyclic azabicycloheptane core, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicycloheptane core.
Introduction of the ethynyl group: The ethynyl group is introduced through a reaction such as Sonogashira coupling, which involves the use of palladium catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts, potassium permanganate, and acids or bases for hydrolysis. Major products formed from these reactions include ketones, carboxylic acids, and saturated derivatives .
Scientific Research Applications
tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the bicyclic core provides structural rigidity, enhancing binding affinity. The tert-butyl ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .
Comparison with Similar Compounds
tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate can be compared with similar compounds such as:
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound has a hydroxyl group instead of an ethynyl group, affecting its reactivity and applications.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate:
tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: The additional nitrogen atom in the bicyclic core changes its electronic properties and reactivity
These comparisons highlight the uniqueness of tert-Butyl 5-ethynyl-2-azabicyclo[41
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-9-6-7-14(11-8-10(9)11)12(15)16-13(2,3)4/h1,9-11H,6-8H2,2-4H3 |
InChI Key |
RSRZVPXFWNOLQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)C#C |
Origin of Product |
United States |
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